molecular formula C15H13FO2 B1335114 3-(4-Fluorophenyl)-2-phenylpropanoic acid CAS No. 436086-86-1

3-(4-Fluorophenyl)-2-phenylpropanoic acid

Cat. No.: B1335114
CAS No.: 436086-86-1
M. Wt: 244.26 g/mol
InChI Key: LVJVEADPGHXUKQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom attached to the para position of one of the phenyl rings

Scientific Research Applications

3-(4-Fluorophenyl)-2-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety data sheets suggest that “3-(4-Fluorophenyl)propanoic acid” may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzene with phenylpropanoic acid. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is coupled with a suitable phenylpropanoic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under inert atmosphere conditions to avoid oxidation of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Fluorophenyl)-2-phenylpropanone or this compound derivatives.

    Reduction: Formation of 3-(4-Fluorophenyl)-2-phenylpropanol or 3-(4-Fluorophenyl)-2-phenylpropanal.

    Substitution: Formation of various substituted phenylpropanoic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-phenylpropanoic acid
  • 3-(4-Bromophenyl)-2-phenylpropanoic acid
  • 3-(4-Methylphenyl)-2-phenylpropanoic acid

Uniqueness

3-(4-Fluorophenyl)-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJVEADPGHXUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389957
Record name 3-(4-fluorophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-86-1
Record name 3-(4-fluorophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436086-86-1
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